Olean-12-ene-3,21,22,23-tetrol is a triterpenoid compound characterized by its complex structure and multiple hydroxyl groups. It belongs to the oleanane family of triterpenoids, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of Olean-12-ene-3,21,22,23-tetrol is , with a molecular weight of approximately 506.7 g/mol. Its structure features a tetracyclic framework typical of oleanane derivatives, with hydroxyl groups at positions 3, 21, 22, and 23 contributing to its solubility and reactivity in biological systems.
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications.
The biological activities of Olean-12-ene-3,21,22,23-tetrol are significant due to its structural features. Research indicates that this compound exhibits:
These properties make it a candidate for further pharmacological studies and potential therapeutic applications .
The synthesis of Olean-12-ene-3,21,22,23-tetrol can be achieved through several methods:
Olean-12-ene-3,21,22,23-tetrol has several potential applications:
Studies on the interactions of Olean-12-ene-3,21,22,23-tetrol with biological systems have revealed important insights:
Olean-12-ene-3,21,22,23-tetrol shares structural similarities with several other triterpenoids. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
Oleanolic Acid | Contains a carboxylic acid group | Known for hepatoprotective effects | |
Soyasapogenol A | Contains a double bond between positions 12 and 13 | Exhibits unique estrogenic activity | |
Protoaescigenin | Similar hydroxyl pattern but different arrangement | Used primarily in herbal medicine | |
Olean-12-en-3-one | Lacks multiple hydroxyl groups | More hydrophobic compared to Olean-12-en-tetrol |
Olean-12-ene-3,21,22,23-tetrol's unique arrangement of hydroxyl groups distinguishes it from these compounds and contributes to its specific biological activities and potential applications .
Olean-12-ene-3,21,22,23-tetrol is classified as:
IUPAC Name: (3β,21β,22β)-Olean-12-ene-3,21,22,24-tetrol
Synonyms: Soyasapogenol A, Olean-12-ene-3,21,22,23-tetrol
The compound was first isolated from Gymnema sylvestre in the 1970s during studies on anti-diabetic saponins. Early research identified it as the aglycone (sapogenin) of gymnemic acids, which inhibit intestinal glucose absorption. Subsequent structural characterization via X-ray crystallography and NMR confirmed its oleanane framework. Its presence in soybeans was later confirmed through hydrolysis of soyasaponins, highlighting its role as a precursor to phytochemicals with health benefits.
Nuclear Magnetic Resonance spectroscopy represents the most powerful analytical technique for structural elucidation of Olean-12-ene-3,21,22,23-tetrol [29]. The compound demonstrates characteristic spectroscopic features that distinguish it from other triterpenoid structures through both one-dimensional and two-dimensional Nuclear Magnetic Resonance experiments [4].
The proton Nuclear Magnetic Resonance spectrum of Olean-12-ene-3,21,22,23-tetrol exhibits distinctive signals that confirm its oleanane skeleton structure [4]. The most characteristic feature is the olefinic proton signal appearing as a singlet at approximately δ 5.62, corresponding to the hydrogen atom at position 12 [4]. This signal shows typical correlations in Heteronuclear Multiple Bond Correlation experiments with methine carbons at positions 9 and 14, confirming the presence of the 12-13 double bond system [4].
The compound displays eight angular methyl group signals appearing as singlets in the aliphatic region, which is characteristic of pentacyclic triterpenoids [4]. These methyl resonances typically appear between δ 0.85-1.37, providing fingerprint information for structural identification [4]. The hydroxyl-bearing carbon protons show characteristic downfield shifts, with the proton at position 3 typically appearing as a double doublet around δ 3.46 due to coupling with adjacent methylene protons [28].
The Carbon-13 Nuclear Magnetic Resonance spectrum provides the most definitive structural information for Olean-12-ene-3,21,22,23-tetrol [29]. The spectrum shows 30 distinct carbon signals corresponding to the molecular formula, with characteristic chemical shifts that confirm the oleanane framework [4]. The olefinic carbons resonate at δ 128.3 (carbon-12) and δ 171.3 (carbon-13), establishing the presence of the double bond system [4].
The hydroxyl-bearing carbons show characteristic downfield shifts due to the deshielding effect of the oxygen substituents [29]. Carbon-3 typically appears around δ 79.4, while the secondary hydroxyl carbons at positions 21, 22, and 23 show chemical shifts in the range of δ 70-85 [29]. The quaternary carbons of the pentacyclic framework display chemical shifts consistent with the oleanane skeleton, with carbon-4 appearing around δ 39.0 and carbon-10 around δ 37.5 [29].
Advanced two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information for complete structural assignment of Olean-12-ene-3,21,22,23-tetrol [4]. Correlation Spectroscopy experiments reveal scalar coupling patterns between adjacent protons, confirming the connectivity of the carbon skeleton [4]. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen correlations, enabling assignment of all protonated carbons [4].
Heteronuclear Multiple Bond Correlation spectroscopy provides long-range connectivity information essential for confirming the pentacyclic structure [4]. These experiments show characteristic correlations between the olefinic proton at position 12 and carbons throughout the molecule, confirming the structural framework [4]. The technique also enables identification of quaternary carbon positions and confirmation of hydroxyl group placements [4].
X-ray crystallographic analysis provides definitive three-dimensional structural information for Olean-12-ene-3,21,22,23-tetrol, though crystallographic studies specific to this tetrol compound are limited in the literature [9]. Related oleanane-type triterpenes have been successfully characterized using X-ray diffraction methods, providing insights into conformational preferences and molecular packing arrangements [9].
Crystallographic analysis of similar oleanane triterpenes reveals that these compounds typically crystallize in common space groups such as P21 or P2 [9]. The crystal structures show that the pentacyclic framework adopts a characteristic rigid conformation with rings A, B, C, and E in chair conformations, while ring D adopts a half-chair conformation [9]. The hydroxyl substituents in Olean-12-ene-3,21,22,23-tetrol would be expected to participate in intermolecular hydrogen bonding networks, influencing crystal packing arrangements [9].
Data collection for related triterpene structures has been performed using standard X-ray diffraction techniques with resolution typically extending to 2.0 Angstroms or better [9]. The molecular structure determination relies on direct methods or molecular replacement techniques, with refinement proceeding to acceptable reliability factors [9]. Temperature factors and electron density maps provide information about molecular flexibility and disorder in the crystal lattice [9].
The pentacyclic framework of Olean-12-ene-3,21,22,23-tetrol exhibits limited conformational flexibility due to the rigid fused ring system [17]. Crystallographic studies of related compounds show that the oleanane skeleton maintains a consistent overall shape with minimal variation in ring conformations [17]. The presence of the 12-13 double bond further restricts conformational freedom in that region of the molecule [17].
The hydroxyl substituents at positions 3, 21, 22, and 23 can adopt different orientations depending on hydrogen bonding interactions [17]. In crystal structures, these groups typically participate in extensive hydrogen bonding networks with neighboring molecules or solvent molecules [17]. The stereochemistry of these hydroxyl groups is crucial for biological activity and molecular recognition properties [17].
Mass spectrometric analysis of Olean-12-ene-3,21,22,23-tetrol provides molecular weight confirmation and structural information through fragmentation patterns [12] [13]. The compound shows characteristic mass spectral behavior that distinguishes it from other triterpenoid structures [12].
Electrospray ionization mass spectrometry of Olean-12-ene-3,21,22,23-tetrol typically produces abundant molecular ion peaks in both positive and negative ionization modes [14]. In positive mode, the compound shows protonated molecular ions at m/z 475.38 corresponding to [M+H]+ and sodium adduct ions at m/z 497.3 corresponding to [M+Na]+ [12] [14]. The accurate mass measurement confirms the molecular formula C30H50O4 with mass accuracy typically within 3 parts per million [13].
In negative ionization mode, the compound produces deprotonated molecular ions at m/z 473.36 corresponding to [M-H]- [12]. The ionization efficiency and fragmentation behavior depend on the instrumental conditions and ionization source employed [14]. High-resolution mass spectrometry provides definitive molecular formula confirmation through accurate mass measurement [13].
Collision-induced dissociation of Olean-12-ene-3,21,22,23-tetrol produces characteristic fragmentation patterns that provide structural information [12] [13]. The most prominent fragmentation involves loss of water molecules from the hydroxyl groups, producing ions at m/z 457.3 [M+H-H2O]+ and m/z 439.3 [M+H-2H2O]+ [12]. Sequential losses of water molecules are common for polyhydroxylated triterpenoids [13].
The base peak in many mass spectra corresponds to loss of multiple hydroxyl groups, producing fragment ions around m/z 421-439 [12]. Additional fragmentation occurs through cleavage of the carbon skeleton, producing characteristic fragments that retain portions of the pentacyclic framework [13]. These fragmentation patterns serve as fingerprints for compound identification and differentiation from related structures [12].
The isotopic distribution pattern of Olean-12-ene-3,21,22,23-tetrol reflects the natural abundance of carbon-13 and other isotopes in the molecule [14]. With 30 carbon atoms, the compound shows a characteristic isotopic envelope with the monoisotopic peak followed by isotopic peaks at M+1, M+2, etc [14]. The relative intensities of these peaks follow statistical distributions based on natural isotope abundances [14].
High-resolution mass spectrometry enables resolution of isotopic peaks and accurate determination of isotopic ratios [14]. This information can be used for metabolic studies involving isotopically labeled compounds or for confirming compound purity [14]. The isotopic pattern also provides additional confirmation of molecular formula assignment [14].
Mass Spectrometric Parameter | Positive Mode | Negative Mode |
---|---|---|
Molecular Ion (m/z) | 475.38 [M+H]+ | 473.36 [M-H]- |
Sodium Adduct (m/z) | 497.3 [M+Na]+ | - |
Base Peak (m/z) | 457.3 [M+H-H2O]+ | 439.3 [M-H-2H2O]- |
Major Fragments (m/z) | 439.3, 421.3 | 421.3, 405.3 |
Computational methods provide valuable insights into the three-dimensional structure and conformational behavior of Olean-12-ene-3,21,22,23-tetrol [18] [20]. These techniques complement experimental approaches by predicting molecular properties and conformational preferences [18].
Density functional theory calculations using functionals such as B3LYP or BLYP with 6-31G* basis sets have been successfully applied to related triterpenoid structures [18] [32]. These quantum mechanical calculations provide optimized geometries, conformational energies, and spectroscopic properties [18]. For Olean-12-ene-3,21,22,23-tetrol, computational studies would focus on determining the most stable conformations of the hydroxyl groups and their effects on overall molecular shape [18].
Molecular dynamics simulations enable investigation of conformational flexibility and dynamics in solution [18]. These calculations can predict the behavior of the molecule in different solvent environments and identify accessible conformational states [18]. The rigid pentacyclic framework limits large-scale conformational changes, but the hydroxyl substituents can exhibit rotational flexibility [18].
Computational analysis of Olean-12-ene-3,21,22,23-tetrol involves systematic exploration of conformational space to identify low-energy structures [18] [20]. The pentacyclic framework constrains most of the molecule to a single conformation, but the hydroxyl groups can adopt different orientations [18]. Energy calculations help predict which hydroxyl orientations are most favorable and how they might interact with biological targets [20].
Binding energy calculations have been performed for related triterpenoids interacting with protein targets, providing insights into molecular recognition mechanisms [20]. These studies typically employ docking calculations followed by molecular dynamics simulations to predict binding affinities and interaction modes [20]. The results can guide understanding of structure-activity relationships and molecular mechanisms [20].
Computational prediction of Nuclear Magnetic Resonance chemical shifts provides validation of proposed structures and conformations [18]. Density functional theory calculations can predict both Carbon-13 and proton chemical shifts with reasonable accuracy for molecules of this size [18]. Comparison between calculated and experimental chemical shifts helps confirm structural assignments and conformational preferences [18].
The correlation between calculated and experimental Nuclear Magnetic Resonance data typically shows correlation coefficients greater than 0.99 for well-optimized structures [32]. These calculations can also predict coupling constants and other Nuclear Magnetic Resonance parameters that aid in structural characterization [18]. The computational approach is particularly valuable when experimental data are ambiguous or incomplete [18].
Molecular dynamics simulations reveal the conformational flexibility of Olean-12-ene-3,21,22,23-tetrol in solution [18] [20]. These calculations predict how the molecule moves and fluctuates over time, providing insights into its dynamic behavior [18]. The hydroxyl groups show the greatest mobility, while the pentacyclic core remains relatively rigid [18].